molecular formula C18H31BrS B1445339 2-Bromo-3-tetradecylthiophene CAS No. 500199-09-7

2-Bromo-3-tetradecylthiophene

Cat. No. B1445339
CAS RN: 500199-09-7
M. Wt: 359.4 g/mol
InChI Key: GOUPSYVDGUEWMF-UHFFFAOYSA-N
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Description

2-Bromo-3-tetradecylthiophene is a chemical compound with the molecular formula C₁₈H₃₁BrS . It appears as a colorless to red to green clear liquid . This compound belongs to the class of organic thiophenes , which are commonly used in various applications, including organic semiconductors.

Scientific Research Applications

Organic Semiconductors

2-Bromo-3-tetradecylthiophene: is a valuable compound in the field of organic semiconductors. Thiophene derivatives are known for their excellent charge transport properties due to their small HOMO-LUMO gap and high polarizability of the sulfur atom . This makes them suitable for use in organic field-effect transistors (OFETs), which are crucial for the development of flexible electronic devices.

Photovoltaic Materials

The compound’s structure is conducive to the synthesis of polythiophenes, which are widely studied for their conductivity and optical nature affected by external stimuli . These properties are essential for the application in solar cells, where the ability to absorb light and convert it into electrical energy is paramount.

Corrosion Inhibitors

Thiophene derivatives, including 2-Bromo-3-tetradecylthiophene , can be used as corrosion inhibitors in industrial chemistry . Their ability to form protective layers on metals makes them an important asset in protecting infrastructure and machinery from corrosion.

Pharmaceutical Research

Thiophene-based molecules exhibit many pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . The brominated thiophene structure of 2-Bromo-3-tetradecylthiophene could be explored for the development of new drugs with these properties.

Dye Synthesis

Thiophene derivatives are incorporated into photoresponsive dyes due to their unique electronic and optical properties . 2-Bromo-3-tetradecylthiophene could be used to develop new dyes with specific responses to light, which can be applied in various industries, including textiles and printing.

Material Science

In material science, 2-Bromo-3-tetradecylthiophene can contribute to the advancement of organic light-emitting diodes (OLEDs) . Its molecular structure can be tailored to improve the efficiency and longevity of OLEDs, which are used in displays and lighting.

Chemical Synthesis

This compound can be used in chemical synthesis as a building block for creating complex molecules . Its bromine atom makes it a good candidate for further functionalization through various organic reactions, such as Suzuki coupling, to synthesize a wide range of organic compounds.

Analytical Chemistry

In analytical chemistry, derivatives of thiophene like 2-Bromo-3-tetradecylthiophene can be used as standards or reagents in chromatographic methods . They help in the identification and quantification of compounds in complex mixtures.

properties

IUPAC Name

2-bromo-3-tetradecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-20-18(17)19/h15-16H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUPSYVDGUEWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736788
Record name 2-Bromo-3-tetradecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-tetradecylthiophene

CAS RN

500199-09-7
Record name 2-Bromo-3-tetradecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Tetradecylthiophene (5.6 g, 20 mmol) was dissolved in 30 mL of dry DMF. NBS (3.56 g, 20 mmol) was dissolved in 20 mL of DMF. At room temperature, the NBS solution was add to the 3-tetradecylthiophene solution dropwise. The reaction mixture was stirred in dark overnight. The reaction mixture was then poured onto ice, and then extracted with tert-butyl methyl ether (50 mL×3). The organic layer was collected and washed with half-brine (5×100 mL). After the organic layer was dried by MgSO4, the solvent was removed by rotary evaporation. The organic solution thus formed was dried by vacuum pump to give 2-bromo-3-tetradecylthiophene as a colorless oil. The product was used as is in the next step without further purification.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.56 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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